molecular formula C12H11NO4S2 B5230537 4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid

4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B5230537
M. Wt: 297.4 g/mol
InChI Key: NQIJBRZWOWPHMU-UHFFFAOYSA-N
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Description

4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid typically involves the sulfonation of thiophene derivatives followed by carboxylation. One common method is the reaction of 2-methylphenylamine with thiophene-2-sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is crucial for this inhibitory activity, as it mimics the natural substrate of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
  • 5-(4-Cyanophenyl)-3-{[(2-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Uniqueness

4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfonamide group with a thiophene ring makes it particularly effective in certain applications, such as enzyme inhibition and organic semiconductor development.

Properties

IUPAC Name

4-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-8-4-2-3-5-10(8)13-19(16,17)9-6-11(12(14)15)18-7-9/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIJBRZWOWPHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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